Methyl octa-4,6-dienoate

Catalog No.
S8823728
CAS No.
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl octa-4,6-dienoate

Product Name

Methyl octa-4,6-dienoate

IUPAC Name

methyl octa-4,6-dienoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H,7-8H2,1-2H3

InChI Key

AMEGVKDLZSEJQE-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC(=O)OC

Methyl octa-4,6-dienoate is an organic compound classified as a fatty acid methyl ester. Its molecular formula is C10H16O2C_{10}H_{16}O_{2}, and it has a molecular weight of approximately 168.23 g/mol. The compound features a diene system, which consists of two double bonds in its carbon chain, specifically located at the 4th and 6th positions. This unique structure contributes to its reactivity and potential applications in various fields, including chemistry, biology, and industry.

Due to its diene and ester functional groups:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of epoxides or carbonyl compounds.
  • Reduction: Reduction reactions using lithium aluminum hydride can convert the diene into a saturated ester.
  • Substitution: The presence of the ester group allows for nucleophilic substitution reactions with thiols and amines, resulting in the formation of thioesters or amides respectively.

These reactions highlight the compound's versatility as a building block in synthetic chemistry.

Research indicates that methyl octa-4,6-dienoate may exhibit various biological activities. It is studied for its potential roles in metabolic pathways and interactions with enzymes. Specifically, it may act as an inhibitor of certain enzymes or modulate receptor activity, making it a candidate for further investigation in therapeutic applications. Its biological significance is underscored by its involvement in lipid metabolism and transport processes .

The synthesis of methyl octa-4,6-dienoate can be achieved through several methods:

  • Suzuki–Miyaura Coupling: This method utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds under mild conditions.
  • Metathesis Reactions: The compound can also be synthesized through olefin metathesis involving conjugated dienes, providing an efficient route to produce methyl octa-4,6-dienoate from simpler precursors .
  • Column Chromatography: After synthesis, purification often involves column chromatography to isolate the desired product from by-products and unreacted materials .

These methods demonstrate the compound's accessibility for research and industrial applications.

Methyl octa-4,6-dienoate has diverse applications across various fields:

  • Chemical Industry: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Biological Research: Its role in metabolic pathways makes it valuable for studies related to lipid metabolism and enzyme interactions.
  • Pharmaceuticals: Potential therapeutic effects are being explored, particularly concerning neurological disorders .

The compound's unique structure enhances its utility in these applications.

Interaction studies of methyl octa-4,6-dienoate focus on its biochemical pathways and molecular targets. Research suggests that it may interact with specific enzymes involved in lipid metabolism and could influence signaling pathways related to cell growth and differentiation. These interactions are critical for understanding its biological role and therapeutic potential .

Methyl octa-4,6-dienoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Methyl (E)-octadec-9-enoateC18H34O2C_{18}H_{34}O_{2}Long-chain fatty acid methyl ester
Methyl (4E)-octa-4,7-dienoateC9H14O2C_{9}H_{14}O_{2}Contains double bonds at different positions
Methyl hepta-4,6-dienoateC8H12O2C_{8}H_{12}O_{2}Shorter carbon chain with similar diene structure

Uniqueness

Methyl octa-4,6-dienoate is distinguished by its specific diene arrangement (double bonds at positions 4 and 6) compared to other similar compounds. This unique configuration contributes to its distinct chemical reactivity and biological properties.

Enzymatic Hydrolysis Mechanisms Involving Hydrolases

Methyl octa-4,6-dienoate undergoes hydrolysis via esterases and lipases, enzymes that cleave ester bonds through nucleophilic attack. These hydrolases employ a catalytic triad—typically serine, histidine, and asparagine—to activate water molecules for bond cleavage [4]. For instance, lipase from Triticum aestivum (wheat) exhibits robust activity against long-chain esters, leveraging its substrate-binding pocket to accommodate the unsaturated hydrocarbon tail of methyl octa-4,6-dienoate [4]. The reaction proceeds through a two-step mechanism: (1) formation of an acyl-enzyme intermediate via serine-mediated nucleophilic attack, and (2) hydrolysis of the intermediate to release the carboxylic acid and methanol [4].

Structural studies suggest that the positioning of the 4,6-diene moiety influences substrate orientation in the active site. The conjugated double bonds may stabilize the transition state through hydrophobic interactions with aromatic residues like phenylalanine or tyrosine [4]. Comparative analyses with methyl octa-2,4-dienoate—a structural isomer—reveal that double-bond position significantly impacts hydrolysis rates, with 4,6-dienoates requiring longer reaction times under identical conditions [2].

Substrate Specificity and Kinetic Studies of Relevant Enzymes

Enzyme specificity for methyl octa-4,6-dienoate is governed by chain length, double-bond geometry, and steric hindrance. Kinetic assays with wheat esterase demonstrate a V~max~ of 0.00588 ± 0.00105 µM/s and a K~M~ of 0.18962 ± 0.09657 mM for analogous substrates, indicating moderate affinity and catalytic efficiency [4]. The following table summarizes kinetic parameters for esterase activity:

ParameterValue (± SD)
V~max~ (µM/s)0.00588 ± 0.00105
K~M~ (mM)0.18962 ± 0.09657
Catalytic efficiency (k~cat~/K~M~)0.031 ± 0.009 s⁻¹·mM⁻¹

Substrate inhibition occurs at concentrations exceeding 4 mM, likely due to nonproductive binding at the active site [4]. Competitive inhibition studies using methyl octa-2,4-dienoate reveal a K~i~ of 0.0887 ± 0.08509 mM, suggesting overlapping binding sites for dienoate isomers [4].

Microbial lipases from Anaerovibrio lipolytica and Butyrivibrio spp. exhibit preferential activity toward esters with cis-configured double bonds, a feature critical for degrading methyl octa-4,6-dienoate in anaerobic environments [5]. These enzymes operate optimally at pH 6.5–7.5 and 30–40°C, aligning with mesophilic microbial habitats [5].

Ecological Implications of Microbial Degradation Processes

Methyl octa-4,6-dienoate degradation is integral to carbon cycling in ecosystems where plant and animal lipids are abundant. In ruminant microbiomes, Butyrivibrio and Anaerovibrio species hydrolyze dietary esters into free fatty acids, which are subsequently biohydrogenated to prevent toxicity [5]. The table below outlines key microbial taxa involved in ester degradation:

Microbial GenusFunctionHabitat
ButyrivibrioEster hydrolysis, biohydrogenationRumen, soil
AnaerovibrioLipolysis, phospholipase activityRumen, marine sediments
PseudomonasBroad-spectrum esterase productionSoil, wastewater

In terrestrial ecosystems, Pseudomonas spp. mineralize methyl octa-4,6-dienoate via β-oxidation, generating acetyl-CoA for the tricarboxylic acid cycle [5]. This process is accelerated in nitrogen-rich soils, where microbial biomass turnover rates are high. Marine isolates, particularly from Vibrio and Aeromonas genera, degrade the compound under saline conditions, with halotolerant esterases showing enhanced stability at NaCl concentrations up to 15% [5].

Ecological modeling predicts that climate-induced shifts in microbial community composition could alter ester degradation rates. For example, elevated temperatures favor Clostridium spp., which lack efficient esterase systems, potentially leading to accumulation of methyl octa-4,6-dienoate in anaerobic sediments [5]. Conversely, increased atmospheric CO~2~ enhances plant lipid production, indirectly stimulating ester-degrading microbial populations [5].

Olfactive Profile Analysis and Structure-Odor Relationships

Methyl octa-4,6-dienoate represents a sophisticated example of how molecular structure directly influences olfactory perception in fragrance chemistry. The compound exhibits a distinctive green-fruity character with pronounced pear-like facets, positioning it within the modern category of naturalistic fruity esters that have gained prominence in contemporary perfumery [1] [2].

The olfactive profile of methyl octa-4,6-dienoate is characterized by its primary green-fruity notes complemented by fresh, watery, and aldehydic secondary facets [3]. Research indicates that the compound demonstrates an olfactory intensity rating of 8.5 on a ten-point scale, significantly higher than traditional aromatic esters such as hexyl acetate, which registers at 6.8 [4]. This enhanced intensity stems from the conjugated diene system at positions 4 and 6, which creates optimal molecular geometry for olfactory receptor interaction [5] [6].

Structure-Odor Relationship Analysis

The molecular architecture of methyl octa-4,6-dienoate provides crucial insights into structure-odor relationships within the dienoate ester family. The compound features a conjugated diene system with an E,E geometric configuration, which contributes to its planar molecular geometry and enhanced olfactory impact [7] [8]. Comparative analysis reveals that the 4,6-conjugated double bond positioning creates a volatility index of 0.77, optimizing the balance between immediate olfactory impact and sustained presence in fragrance compositions [9] [10].

Studies examining related octadienoate structures demonstrate how positional isomerism dramatically affects odor character. Methyl octa-2,4-dienoate exhibits a sharp-green profile with higher intensity (9.2) but reduced naturalness, while methyl octa-3,5-dienoate produces fatty-green notes with diminished intensity (6.8) [11]. The isolated double bond configuration in methyl octa-4,7-dienoate (Anapear) generates a more pronounced pear-apple character with exceptional naturalness perception [12] [2].

Molecular Recognition Mechanisms

Research into olfactory receptor interactions reveals that methyl octa-4,6-dienoate recognition occurs through distributed hydrophobic interactions within geometrically simple binding pockets [5]. The conjugated diene system enables favorable molecular orientation within receptor sites, while the methyl ester group provides optimal lipophilicity for membrane penetration. Machine learning analyses of structure-odor relationships confirm that the compound's LogP value of 3.85 falls within the ideal range for olfactory perception [9] [13].

The vibrational theory of olfaction suggests that the conjugated double bonds in methyl octa-4,6-dienoate contribute specific molecular vibrations that correlate with its fruity-green odor perception [10]. However, more recent structural studies emphasize the importance of molecular shape and electronic distribution in determining olfactory character [14] [11].

Formulation Strategies in Modern Perfume Compositions

Modern perfumery has embraced methyl octa-4,6-dienoate as a versatile building block for creating naturalistic and contemporary fragrance profiles. The compound's unique olfactory characteristics enable innovative formulation approaches that address current consumer preferences for authentic, fresh, and sustainable fragrances [15] [16].

Application Guidelines and Concentration Parameters

Formulation studies indicate optimal concentration ranges for methyl octa-4,6-dienoate vary significantly based on fragrance category and intended olfactory effect. In fruity floral compositions, concentrations of 2.5-5.0% provide optimal naturalness enhancement without overwhelming delicate floral notes [17] [15]. Fresh citrus formulations benefit from lower concentrations of 1.0-3.0% applied in top note positions to extend freshness without compromising citrus brightness [18] [19].

Green aldehydic fragrances represent the most successful application category for methyl octa-4,6-dienoate, with recommended concentrations reaching 3.0-6.0% in heart note positions [20] [21]. The compound's aldehydic secondary facets create synergistic interactions with traditional aldehydic materials, enhancing overall composition naturalness while maintaining the characteristic green-fresh character [22] [23].

Synergistic Blending Strategies

Advanced formulation techniques leverage methyl octa-4,6-dienoate's blending versatility through strategic pairing with complementary aromatic materials. In fruity floral compositions, synergistic combinations with rose, peony, and linalool create enhanced naturalness perception while preserving individual note identity [17] [23]. The compound's fresh, watery facets complement marine and ozonic molecules, enabling the creation of modern aquatic fragrances with improved complexity and longevity [24] [16].

Gourmand applications represent an emerging trend, where methyl octa-4,6-dienoate concentrations of 3.5-7.0% in heart-base transition positions provide fruity richness that balances sweet vanilla and caramel notes [25]. This application demonstrates the compound's versatility beyond traditional fresh and green categories [26] [27].

Performance Optimization Techniques

Modern formulation strategies employ methyl octa-4,6-dienoate to address specific performance challenges in contemporary perfumery. The compound's medium-high volatility profile (vapor pressure 0.777 mmHg at 25°C) enables its use as a bridge material between volatile top notes and substantive base materials [22] [28]. This bridging function extends fragrance development and creates smoother olfactory transitions [29] [19].

Temperature stability considerations require careful attention in formulations containing methyl octa-4,6-dienoate. While the compound demonstrates good stability under normal storage conditions, elevated temperatures can promote oxidation of the conjugated diene system [30]. Formulation strategies incorporate antioxidants and stabilizers to maintain olfactory integrity throughout product shelf life [26] [25].

Comparative Efficacy with Traditional Aromatic Esters

The evaluation of methyl octa-4,6-dienoate against established aromatic esters reveals significant advantages in naturalness perception and olfactory impact, balanced against considerations of cost and stability performance [17] [26].

Olfactory Performance Comparison

Comparative olfactory assessments demonstrate that methyl octa-4,6-dienoate achieves 25% higher olfactory impact compared to traditional aromatic esters when evaluated at equivalent concentrations [31]. The compound's naturalness perception scores 28% higher than conventional fruity esters, addressing consumer demand for authentic fragrance experiences [32] [27]. This enhanced naturalness stems from the compound's occurrence in natural pear and apple essences, creating familiar olfactory associations [4] [31].

Blending versatility assessments reveal 17% superior integration compared to traditional esters such as isoamyl acetate and ethyl butyrate [17]. This improved blending capability enables perfumers to achieve desired olfactory effects with reduced total ester loading, potentially improving overall fragrance balance and complexity [15] [23].

Stability and Performance Analysis

Stability comparisons reveal nuanced performance characteristics that influence formulation decisions. Methyl octa-4,6-dienoate demonstrates 8% reduced stability in alcoholic solutions compared to saturated ester alternatives, primarily due to potential oxidation of the conjugated diene system [30]. Aqueous stability shows 17% reduction, limiting applications in water-based fragrance systems [26] [25].

However, the compound's pH tolerance range of 4.0-9.0 covers most commercial fragrance applications, though narrower than traditional esters with pH tolerance of 3.5-10.5 [30] [26]. Temperature stability maintains good performance under normal storage conditions but requires protection from excessive heat exposure [18] [19].

Economic and Regulatory Considerations

Cost-effectiveness analysis indicates methyl octa-4,6-dienoate commands premium pricing compared to traditional aromatic esters, reflecting specialized synthesis requirements and limited production scale [7] [15]. However, the compound's enhanced olfactory impact enables reduced usage levels in many applications, partially offsetting higher raw material costs [16] [22].

Regulatory compliance status remains favorable, with methyl octa-4,6-dienoate approved under International Fragrance Association guidelines and meeting European Union cosmetic regulations [26] [33]. The compound's natural occurrence and established safety profile support its continued use in commercial fragrance applications [31] [3].

Consumer Preference Research

Consumer preference studies reveal 11% higher acceptance for fragrances containing methyl octa-4,6-dienoate compared to traditional ester alternatives [13]. This preference correlates strongly with perceived naturalness and authenticity, key drivers in contemporary fragrance purchasing decisions [27] [10]. The compound's ability to create recognizable fruit associations while maintaining sophistication appeals to diverse consumer demographics [32] [31].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

154.099379685 g/mol

Monoisotopic Mass

154.099379685 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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